molecular formula C18H12N4S B1200974 2-Amino-7-methyl-4-phenyl-thieno[2,3-b;4,5-b']dipyridine-3-carbonitrile

2-Amino-7-methyl-4-phenyl-thieno[2,3-b;4,5-b']dipyridine-3-carbonitrile

Cat. No. B1200974
M. Wt: 316.4 g/mol
InChI Key: JXDFFCDUPOKUII-UHFFFAOYSA-N
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Description

LSM-20909 is a phenylpyridine.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Thieno[2,3-b]pyridine Derivatives : These derivatives demonstrate antianaphylactic activity. The synthesis involves various reactions, including hydrolysis, cyclization, and decarboxylation processes (Wagner, Vieweg, & Leistner, 1993).
  • Interaction with Raney Nickel : Research shows that 3-amino-2-(isoxazol-3-yl)-4-methoxymethyl-6-methylthieno[2,3-b]pyridine can produce different compounds when boiled with Raney nickel under varying conditions (Kostenko, Kaigorodova, & Konyushkin, 2008).
  • Cyclizations of Cyanoacetamides : N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides, when reacted with other chemicals, lead to the formation of various heterocyclization products. This research also includes in silico analysis of the biological activity of synthesized compounds (Chigorina, Bespalov, & Dotsenko, 2019).

Biological and Pharmacological Studies

  • Src Kinase Inhibitory Activity : Certain thieno[3,2-b]pyridine-6-carbonitriles have been identified as inhibitors of Src kinase activity. This study explores the structure-activity relationships of these compounds (Boschelli et al., 2005).
  • Antimicrobial Activity : Thieno[2,3-b]pyridine derivatives have been evaluated for their antimicrobial and antifungal activities. This includes the synthesis of new heterocycles based on thieno[2,3-b]pyridine (El-Essawy et al., 2010).
  • Anticancer Activity : Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and thieno[2,3-b:4,5-b′]dipyridines have been synthesized and evaluated for their anticancer activity against human breast adenocarcinoma and colon carcinoma cell lines (Elansary et al., 2012).

properties

Product Name

2-Amino-7-methyl-4-phenyl-thieno[2,3-b;4,5-b']dipyridine-3-carbonitrile

Molecular Formula

C18H12N4S

Molecular Weight

316.4 g/mol

IUPAC Name

4-amino-11-methyl-6-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile

InChI

InChI=1S/C18H12N4S/c1-10-7-8-12-15-16(23-18(12)21-10)14(11-5-3-2-4-6-11)13(9-19)17(20)22-15/h2-8H,1H3,(H2,20,22)

InChI Key

JXDFFCDUPOKUII-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C3=C(S2)C(=C(C(=N3)N)C#N)C4=CC=CC=C4

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(S2)C(=C(C(=N3)N)C#N)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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